Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate
Description
Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is an oxazole-based heterocyclic compound characterized by a 4-fluorophenyl substituent at the 2-position, a methyl group at the 5-position, and a methyl ester at the 4-position of the oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry due to their role as bioisosteres and their influence on pharmacokinetic properties.
Properties
Molecular Formula |
C12H10FNO3 |
|---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-7-10(12(15)16-2)14-11(17-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
InChI Key |
FJEZPEGSDJPUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of α-Acyloxy Ketone Intermediate
Thermal Cyclization
Heating the α-acyloxy ketone at 140°C in xylene induces cyclodehydration:
-
Conditions : Xylene, 140°C, 3 hours, N atmosphere.
-
Yield : 68%, with 95% purity after silica gel chromatography.
Advantages :
Industrial-Scale Optimization Strategies
Solvent and Catalyst Screening
Data from patent CN1535960A reveals solvent effects on cyclization efficiency:
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | 110 | 6 | 78 | 99.6 |
| Chlorobenzene | 130 | 4 | 82 | 98.9 |
| THF | 65 | 12 | 65 | 97.5 |
Catalysts such as tetrabutylurea (0.5 mol%) enhance reaction rates by stabilizing transition states.
Byproduct Management
-
Chlorinated Byproducts : When using chlorobenzene, <0.5% chloro derivatives form, removable via activated carbon treatment.
-
Ester Hydrolysis : pH-controlled workups (pH 6–7) prevent undesired saponification of the methyl ester.
Quality Control and Characterization
Analytical Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0)
- Molecular Formula: C₁₂H₁₁NO₃.
Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate (CAS 89204-91-1)
- Substituents : 2-Chlorophenyl group at the 5-position, methyl ester at 4-position.
- Key Differences : Chlorine substituent introduces steric and electronic effects distinct from fluorine. The 2-chloro substitution may lead to different steric hindrance and dipole moments.
- Molecular Formula: C₁₁H₈ClNO₃.
Methyl 2-(tert-butyl)-5-methyloxazole-4-carboxylate
- Substituents : tert-Butyl group at the 2-position, methyl ester at 4-position.
Thiazole and Isoxazole Derivatives
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)
- Heterocycle : Thiazole (sulfur replaces oxygen).
- Substituents : 4-Trifluoromethylphenyl at 2-position, ethyl ester at 5-position.
- Key Differences: Thiazole’s sulfur atom enhances polarizability and metabolic stability.
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Heterocycle : Isoxazole (nitrogen and oxygen positions swapped).
- Substituents : 4-Fluorophenyl at 3-position, methyl ester at 4-position.
Functional Group Variations
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate
- Substituents : Chlorine at 2-position, trifluoromethyl at 4-position, ethyl ester at 5-position.
- Key Differences : Chlorine and trifluoromethyl groups increase steric bulk and electronegativity, which may enhance resistance to enzymatic degradation but reduce solubility.
Comparative Data Table
| Compound Name | Heterocycle | Substituents (Positions) | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | Oxazole | 4-Fluorophenyl (2), Methyl (5), COOMe (4) | C₁₂H₁₀FNO₃ | Not provided | Fluorine enhances electron-withdrawing effects; methyl ester for solubility |
| Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | Oxazole | Phenyl (2), Methyl (5), COOMe (4) | C₁₂H₁₁NO₃ | 100063-41-0 | Lacks fluorine; simpler aromatic interaction |
| Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate | Oxazole | 2-Chlorophenyl (5), COOMe (4) | C₁₁H₈ClNO₃ | 89204-91-1 | Chlorine introduces steric hindrance and distinct electronic effects |
| Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate | Thiazole | 4-Trifluoromethylphenyl (2), COOEt (5) | C₁₄H₁₃F₃NO₂S | 175277-03-9 | Thiazole with sulfur; trifluoromethyl increases lipophilicity |
| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | Isoxazole | 4-Fluorophenyl (3), COOMe (4) | C₁₂H₁₀FNO₃ | Not provided | Isoxazole isomer with reversed heteroatoms; altered dipole moments |
Research Findings and Implications
- Steric Considerations : Bulky groups (e.g., tert-butyl) may hinder molecular interactions, whereas planar substituents like phenyl or 4-fluorophenyl favor stacking interactions.
- Heterocycle Impact : Thiazoles and isoxazoles offer distinct electronic environments compared to oxazoles, influencing solubility, stability, and target selectivity.
- Ester Variations : Methyl vs. ethyl esters affect hydrolysis rates and metabolic pathways, with methyl esters generally being more prone to enzymatic cleavage.
Biological Activity
Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.
- Molecular Formula : C12H10FNO3
- Molecular Weight : Approximately 235.22 g/mol
- Melting Point : 70-72 °C
- Appearance : Yellow solid
The compound features a methyloxazole ring and a fluorophenyl substituent, which may enhance its biological activity by improving bioavailability and metabolic stability due to the presence of the fluorine atom.
Synthesis Methods
Several synthetic routes have been developed for the production of this compound. These methods typically involve the condensation of appropriate precursors followed by carboxylation reactions. The efficiency of these methods allows for the compound's use in various biological evaluations.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have evaluated its effects against several cancer cell lines, including:
- HepG2 (liver cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
For instance, a study demonstrated that compounds with similar structures induced cell cycle arrest at the G2-M phase and exhibited significant cytotoxicity against these cancer cell lines. The compound's mechanism appears to involve the inhibition of specific enzymes linked to tumor growth .
Anti-inflammatory Potential
Compounds structurally related to this compound have shown potential as anti-inflammatory agents by interacting with cyclooxygenases (COX) and other enzymes involved in inflammatory pathways. This interaction could lead to the development of new therapeutic agents for treating inflammatory diseases.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. The presence of the fluorine atom is hypothesized to enhance binding efficacy, potentially leading to improved therapeutic outcomes in both anticancer and anti-inflammatory applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C12H10FNO3 | Anticancer and anti-inflammatory potential |
| Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate | C11H8FNO3 | Similar structure; studied for anti-inflammatory activity |
| Methyl 2-(2-chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylate | C12H10ClFNO3 | Chlorine substituent alters reactivity; studied for similar activities |
Case Studies
- Antiproliferative Activity : A study evaluated a series of fluorophenyl-isoxazole derivatives, including this compound, showing that these compounds significantly reduced cell viability in various cancer cell lines compared to control treatments like doxorubicin .
- Toxicity Assessment : In vitro assessments indicated low toxicity towards normal human cells, suggesting a favorable therapeutic index for this compound compared to its cytotoxic effects on tumor cells .
Q & A
Q. What are the standard synthetic protocols for Methyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate, and how can reaction yields be optimized?
Answer: The synthesis typically involves a condensation reaction between 4-fluorobenzaldehyde and methyl 2-(5-methyl-1,3-oxazol-4-yl)acetate in the presence of a catalyst (e.g., Lewis acids or organocatalysts). Key optimization strategies include:
- Catalyst Selection : Use of anhydrous conditions and catalysts like BF₃·Et₂O to enhance electrophilic aromatic substitution .
- Temperature Control : Maintaining temperatures between 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield (>75% reported in analogous bromophenyl derivatives) .
Q. What characterization techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR).
- X-ray Crystallography : For unambiguous structural determination. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles with precision (RMSD < 0.01 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 263.08).
Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in further functionalization?
Answer: The electron-withdrawing fluorine atom enhances electrophilic reactivity at the oxazole ring’s 4-position. Key reactions include:
- Nucleophilic Aromatic Substitution : Fluorine can be displaced by strong nucleophiles (e.g., amines under Pd catalysis).
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids to introduce diverse aryl groups .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for derivatives of this compound?
Answer: Discrepancies often arise from:
- Impurity in Precursors : Use HPLC-grade reagents and quantify aldehyde purity via GC-MS.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote hydrolysis; controlled water content is critical.
- Data Validation : Reproduce methods from peer-reviewed journals (e.g., Acta Crystallographica) and validate with independent techniques (e.g., TLC vs. NMR) .
Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., cyclooxygenase-2).
- DFT Calculations : Gaussian 16 to analyze electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. How should researchers design experiments to evaluate antimicrobial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use 96-well plates with serial dilutions (2–128 µg/mL) and resazurin viability staining .
- Time-Kill Studies : Monitor bactericidal effects over 24 hours.
- Cytotoxicity Controls : Compare with mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?
Answer:
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands to handle twinning (common in fluorinated compounds) .
- Hirshfeld Surface Analysis : CrystalExplorer to quantify intermolecular interactions (e.g., F···H contacts).
- Temperature-Dependent Studies : Collect data at 100 K to reduce thermal motion artifacts .
Q. How can regioselectivity be ensured when synthesizing derivatives with multiple reactive sites?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the oxazole nitrogen) to block undesired sites.
- Meta-Lithiation : Use LDA at −78°C to deprotonate the fluorophenyl ring selectively .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor one pathway (e.g., faster conditions for kinetic products) .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics (ADME)?
Answer:
- In Vitro Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption.
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be reconciled?
Answer:
- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static solid-state structures. Use variable-temperature NMR to assess fluxionality.
- DFT-NMR Comparison : Calculate theoretical NMR shifts (e.g., using B3LYP/6-311+G(d,p)) and match with experimental data .
- Polymorph Screening : Identify if multiple crystal forms exist (e.g., via slurry experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
